N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide
Description
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-16-8-10-19(26-2)18(12-16)23-21(24)11-15-13-27-20-9-7-14-5-3-4-6-17(14)22(15)20/h3-10,12-13H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDFQMNXAFLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthol derivatives and appropriate reagents under specific conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the naphthofuran core.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 361.39 g/mol. Its structure features a naphtho[2,1-b]furan moiety linked to a dimethoxyphenyl group through an acetamide functional group, which contributes to its chemical reactivity and biological activity. The compound's unique structure allows for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.
Antimicrobial Properties
Preliminary studies indicate that N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide exhibits notable antimicrobial properties. Compounds with similar structural characteristics have been reported to possess significant antibacterial and antifungal activities. The presence of the dimethoxyphenyl group may enhance these activities by improving interactions with biological targets.
Anticancer Potential
Research has suggested that derivatives of naphtho[2,1-b]furan compounds can exhibit anticancer properties. This compound is being investigated for its potential efficacy against various cancer cell lines. Studies employing molecular docking simulations and in vitro assays are being conducted to evaluate its binding affinity to specific enzymes or receptors involved in cancer progression.
Organic Electronics
Due to its photophysical properties, this compound is also being explored for applications in organic electronics. The compound's ability to participate in charge transfer processes makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its structural features may contribute to improved efficiency and stability in these applications.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes the condensation reaction between 2-naphthol derivatives and substituted anilines under controlled conditions to yield the desired amide product.
Case Study: Synthesis Methodology
A notable methodology involves a one-pot three-component reaction using Meldrum's acid, arylglyoxals, and β-naphthol. This efficient approach allows for the construction of functionalized naphtho[2,1-b]furans with high yields and minimal by-product formation. The reaction mechanism suggests that the enol form of Meldrum's acid reacts with arylglyoxal to form an intermediate that undergoes cyclization to yield the final product .
| Compound | Structure | Key Features |
|---|---|---|
| This compound | Structure | Antimicrobial and anticancer activities |
| 1-(3',4',5'-trimethoxy)phenyl naphtho[2,1-b]furan | Structure | Exhibits potent anticancer activity |
| 5-methyl-2-naphtho[2,1-b]furan | Structure | Known for its antioxidant properties |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Core Structure Impact :
- Naphtho[2,1-b]furan (Target Compound): Exhibits planar aromaticity, favoring DNA intercalation or enzyme binding .
- Triazole (Compound 6a): Enhances hydrogen-bonding capacity, improving solubility and target affinity .
- Thiophene (N-(2,6-Dimethylphenyl)-2-thiophen-2-ylacetamide): Increases membrane permeability due to hydrophobic interactions .
Substituent Effects :
- Methoxy Groups : The 2,5-dimethoxy configuration in the target compound optimizes electron donation, contrasting with 3,4-dimethoxy in Rip-B, which alters steric and electronic profiles .
- Naphthalene vs. Benzene : Naphthalene derivatives (e.g., Compound 6a) exhibit stronger π-π stacking than benzene-based analogues, enhancing binding to aromatic residues in proteins .
Synthetic Flexibility :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification of triazole-containing acetamides .
- Chloroacetylation routes (as in naphthofuran derivatives) allow precise functionalization but require stringent purification .
Functional Divergence:
- Antimicrobial Activity : Thiophene-containing acetamides (MIC = 10 µg/mL) outperform naphthofuran derivatives (data pending), likely due to better cellular uptake .
- CNS Potential: Diphenylacetamide analogues (e.g., N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide) are explored for neurological applications, whereas the target compound’s rigid structure may limit blood-brain barrier penetration .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide is a complex organic compound belonging to the class of naphthofurans. Its unique structure, which includes a naphthofuran core fused with a dimethoxyphenyl group and an acetamide moiety, suggests potential biological activities that warrant investigation.
- Molecular Formula : C22H21N1O3
- Molecular Weight : 361.13 g/mol
- Structure : The compound features a naphthofuran backbone, which is known for its diverse biological activities.
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related naphthofuran derivatives have shown their ability to inhibit the proliferation of cancer cells in vitro. A notable example includes testing against human lung cancer cell lines (A549, HCC827, and NCI-H358), where certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The antimicrobial potential of naphthofuran derivatives has also been explored. Compounds with similar structures have been shown to exhibit broad-spectrum antimicrobial activity. The binding of these compounds to DNA and subsequent inhibition of DNA-dependent enzymes has been proposed as a mechanism for their antimicrobial effects .
Cytoprotective Effects
Recent studies have highlighted the cytoprotective effects of related compounds on cellular DNA and mitochondria. For instance, in experiments involving normal human colon fibroblast cells pretreated with similar compounds before exposure to carcinogens, significant reductions in DNA and mitochondrial damage were observed . This suggests that this compound may possess protective qualities against oxidative stress and DNA damage.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | Naphthofuran Derivatives | A549: 6.75 HCC827: 5.13 NCI-H358: 0.85 | Significant inhibition of cell proliferation |
| Antimicrobial | Various Derivatives | Varies | Broad-spectrum activity against bacteria |
| Cytoprotective | Similar Compounds | Not specified | Inhibition of DNA damage from carcinogens |
Case Study: Anticancer Efficacy
In a detailed study assessing the anticancer efficacy of naphthofuran derivatives, several compounds were evaluated using both 2D and 3D cell culture methods on multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity and reduced proliferation rates compared to controls. For example, one compound demonstrated an IC50 value of 2.12 μM against the A549 cell line in a 3D culture format .
Future Directions in Research
The promising biological activities associated with this compound suggest several avenues for future research:
- Mechanistic Studies : Further investigations into the specific molecular targets and pathways affected by this compound can elucidate its mode of action.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against desired biological targets.
Q & A
Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide?
The synthesis typically involves multi-step organic reactions. A common approach utilizes 1,3-dipolar cycloaddition between substituted 2-azido-N-phenylacetamides and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) in the presence of Cu(OAc)₂ as a catalyst. Key steps include:
- Reaction monitoring via TLC (hexane:ethyl acetate, 8:2).
- Quenching with ice, extraction with ethyl acetate, and recrystallization (ethanol) for purification. Structural confirmation is achieved through IR (C=O stretch ~1670 cm⁻¹), NMR (e.g., δ 5.38 ppm for –NCH₂CO–), and HRMS .
Q. How is spectroscopic characterization performed for this compound?
Characterization employs:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretch ~3260 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.20–8.40 ppm), triazole protons (δ 8.36 ppm), and NH (δ 10.79 ppm) .
- ¹³C NMR: Carbonyl (δ ~165 ppm), aromatic carbons (δ 120–153 ppm) .
- HRMS : Confirms molecular ion ([M+H]+) with high accuracy (e.g., Δm/z 0.0011 for compound 6b) .
Q. What common derivatives are synthesized from this compound?
Derivatives include:
- Diazepines/triazepines : Synthesized via reactions with chloroacetyl chloride or nitration/bromination (e.g., ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate) .
- Naphthofuropyrimidines : Produced by cyclizing ethyl 3-amino-naphtho[2,1-b]furan-2-carboxylate with nitriles .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
- Solvent polarity : High-polarity solvents (e.g., DMF) favor regioselectivity for naphtho[2,1-b]furan over naphtho[2,3-b]furan isomers .
- Catalyst loading : 10 mol% Cu(OAc)₂ ensures efficient cycloaddition without byproducts .
- Temperature : Room-temperature reactions reduce side reactions (e.g., decomposition of azides) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare HRMS experimental/theoretical values (e.g., compound 6b: observed 404.1348 vs. calculated 404.1359) .
- NMR coupling constants : Analyze splitting patterns (e.g., J=8.0 Hz for aromatic protons confirms substitution pattern) .
- Recrystallization/column chromatography : Purify samples to eliminate impurities causing spectral noise .
Q. What computational methods predict the biological activity of this compound?
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes). The naphthofuran moiety may bind hydrophobic pockets, while the acetamide group forms hydrogen bonds .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
